Crystallographic Stereochemical Homogeneity: HCl Salt Exhibits Single E Configuration vs. Mixed E/Z Disorder in Free Base
Single-crystal X-ray diffraction analysis of 4-substituted-2,3,4,10-tetrahydro-1H-pyrido[2,1-b]quinazolin-10-one derivatives revealed that the hydrochloride salt form (2) adopts exclusively the E configuration about the C4=C12 exocyclic double bond, whereas the corresponding free base (1) exhibits crystallographic disorder with concomitant presence of both E and Z isomers in the same crystal lattice [1]. The Z isomer in the free base is stabilized by an intramolecular N-H···N hydrogen bond (2.812(8) Å) that competes with the intermolecular N-H···O hydrogen bond network found in the E configuration [1].
| Evidence Dimension | Crystallographic configuration about C4=C12 exocyclic double bond |
|---|---|
| Target Compound Data | Exclusive E configuration (single stereoisomer in crystal) |
| Comparator Or Baseline | Free base (1): mixed E and Z configurations, crystallographic disorder at enamine group |
| Quantified Difference | Binary: 100% E (HCl salt) vs. mixed E/Z (free base); Z isomer N-H···N intramolecular bond length 2.812(8) Å |
| Conditions | Single crystal X-ray diffraction; monoclinic system, space group P21/c; data collected on Bruker D8 diffractometer; CCDC deposition numbers 2039173 and 2039174 |
Why This Matters
Stereochemical homogeneity ensures reproducible solid-state properties (melting point, solubility, stability) across batches — a critical procurement criterion for analytical standards and formulation development.
- [1] Turgunov A, Ziyaev S, Englert U, et al. Hirshfeld Surface Analysis and Energy Framework for Crystals of Quinazoline Methylidene Bridged Compounds. Proceedings of the 2nd International Electronic Conference on Crystals. 2020;62(1):1. View Source
